3-chloro-N-(2,3-dimethylphenyl)propanamide 3-chloro-N-(2,3-dimethylphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 39494-15-0
VCID: VC3846259
InChI: InChI=1S/C11H14ClNO/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12/h3-5H,6-7H2,1-2H3,(H,13,14)
SMILES: CC1=C(C(=CC=C1)NC(=O)CCCl)C
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol

3-chloro-N-(2,3-dimethylphenyl)propanamide

CAS No.: 39494-15-0

Cat. No.: VC3846259

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(2,3-dimethylphenyl)propanamide - 39494-15-0

Specification

CAS No. 39494-15-0
Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
IUPAC Name 3-chloro-N-(2,3-dimethylphenyl)propanamide
Standard InChI InChI=1S/C11H14ClNO/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Standard InChI Key CJRGXJCUQMDFFU-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CCCl)C
Canonical SMILES CC1=C(C(=CC=C1)NC(=O)CCCl)C

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

The compound consists of a propanamide chain (CH2CH2CONHCH_2CH_2CONH) substituted with a chlorine atom at the third carbon and an aromatic 2,3-dimethylphenyl group attached to the amide nitrogen. The 2,3-dimethyl substitution on the phenyl ring introduces steric hindrance, influencing its reactivity and solubility. The InChI key for this compound is derived as InChI=1/C11H14ClNO/c1843510(9(8)2)1311(14)6712/h35H,67H2,12H3,(H,13,14)InChI=1/C_{11}H_{14}ClNO/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12/h3-5H,6-7H2,1-2H3,(H,13,14), providing a standardized representation of its structure .

Synonyms and Registry Numbers

The compound is recognized by multiple synonyms, including:

  • 3-Cl-2',3'-propionoxylidid

  • UKRORGSYN-BB BBV-021979

  • Propanamide, 3-chloro-N-(2,3-dimethylphenyl)-

Its CAS registry number (39494-15-0) and DSSTox Substance ID (DTXSID70390864) facilitate unambiguous identification across databases .

Synthesis and Reaction Mechanisms

Synthetic Route

The most widely reported synthesis involves the acylation of 2,3-dimethylaniline with 3-chloropropanoyl chloride under Schotten-Baumann conditions :

Reagents:

  • 2,3-Dimethylaniline (10 g, 82.52 mmol)

  • 3-Chloropropanoyl chloride (10.48 g, 82.52 mmol)

  • Triethylamine (TEA, 9.19 g, 90.77 mmol)

  • Dichloromethane (DCM, 100 mL)

Procedure:

  • Cooling and Mixing: The reaction is initiated at 0°C by adding TEA and 3-chloropropanoyl chloride to a DCM solution of 2,3-dimethylaniline.

  • Stirring: The mixture is stirred at 0°C for 1 hour to ensure complete acylation.

  • Workup: The reaction is quenched with water (50 mL), and the product is extracted with DCM (3 × 50 mL). The organic layers are washed with brine, dried over Na2SO4Na_2SO_4, and concentrated under vacuum to yield the crude product as an off-white solid (15 g) .

Key Observations:

  • The use of TEA as a base neutralizes HCl generated during the reaction, preventing protonation of the aniline.

  • Low-temperature conditions minimize side reactions such as hydrolysis of the acyl chloride.

Physicochemical Properties

Physical State and Solubility

3-Chloro-N-(2,3-dimethylphenyl)propanamide is a white to off-white crystalline solid at room temperature. It exhibits limited solubility in water but is soluble in polar organic solvents such as DCM, ethyl acetate, and dimethyl sulfoxide (DMSO) .

Thermodynamic and Spectroscopic Data

PropertyValueMethod/Source
Density1.157 g/cm³Computational
Boiling Point355.3°C at 760 mmHgEstimated
Refractive Index (nDn_D)1.565Experimental
Flash Point168.7°CClosed-cup
Vapor Pressure3.15×1053.15 \times 10^{-5} mmHg at 25°CQSPR

Spectroscopic Features:

  • IR: Strong absorption bands at 1650–1700 cm⁻¹ (amide C=O stretch) and 750 cm⁻¹ (C-Cl stretch).

  • 1H^1H-NMR: Peaks at δ 2.25 (s, 6H, aromatic CH₃), δ 3.55 (t, 2H, CH₂Cl), and δ 6.7–7.1 (m, 3H, aromatic H) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s chloro and amide functionalities make it a versatile building block. For example, it serves as a precursor in the synthesis of kinase inhibitors and antimicrobial agents. Patent WO2022/226383 describes its use in preparing derivatives with antitumor activity .

Agrochemical Research

Structural analogs of 3-chloro-N-(2,3-dimethylphenyl)propanamide have been investigated as herbicides and fungicides. The chloro group enhances lipid solubility, facilitating membrane penetration in target organisms .

Related Compounds and Derivatives

3-Chloro-N,N-Dimethylpropanamide

This analog (CAS 17268-49-4) replaces the aromatic amine with a dimethylamide group. It exhibits higher solubility in water due to reduced steric hindrance .

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